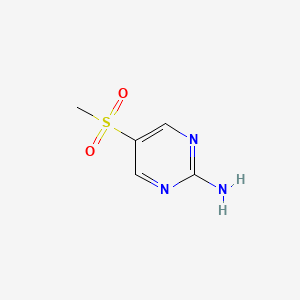

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloromethyl compounds are a class of organic compounds characterized by a chloromethyl group (-CH2Cl) attached to a larger molecular structure . They are used in various industrial and scientific applications, including as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes.Molecular Structure Analysis

The molecular structure of chloromethyl compounds is influenced by the presence of both the chloromethyl group and the larger molecular structure to which it is attached . The structural parameters include bond lengths and angles that are consistent with other members of the CH3-mClmSiCl3 series .Chemical Reactions Analysis

Chloromethyl compounds can undergo various chemical reactions. For instance, they can participate in an intramolecular allyl-migration reaction catalyzed by aluminum chloride, which results in allyl rearrangement with allylic inversion.Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds are influenced by their molecular structure. The presence of both allyl and chloromethyl groups imparts reactivity towards nucleophiles and electrophiles.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Agents: The chloromethyl group in this compound can serve as a reactive site for attaching other functional groups. Researchers have explored its potential as a precursor for developing novel anticancer agents. By modifying the benzodiazole or benzimidazole core, scientists can create derivatives with improved selectivity and efficacy against cancer cells .

Anti-Inflammatory Agents: Inflammation plays a crucial role in various diseases. The sulfonamide moiety in this compound may contribute to anti-inflammatory activity. Researchers investigate its potential as a lead compound for designing new anti-inflammatory drugs .

Materials Science

Photoluminescent Materials: Certain benzimidazole derivatives exhibit photoluminescent properties. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The chloromethyl group allows for further functionalization, enhancing the material’s properties .

Organic Synthesis

Building Blocks for Heterocyclic Compounds: The benzimidazole scaffold is a valuable building block in organic synthesis. Researchers can use it to construct more complex heterocyclic compounds. The chloromethyl group provides a versatile handle for introducing additional substituents .

Agrochemicals

Pesticides and Herbicides: The benzimidazole core has been investigated for its pesticidal and herbicidal properties. Researchers explore modifications to enhance efficacy, selectivity, and environmental safety. The chloromethyl group allows for targeted modifications .

Coordination Chemistry

Metal Complexes: The sulfonamide group can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, sensing, and materials science. Researchers study the reactivity of this compound with various metals .

Bioconjugation and Labeling

Biochemical Probes: The chloromethyl group can react with amino groups in proteins or peptides, enabling site-specific bioconjugation. Researchers use this property to create labeled compounds for studying biological processes or developing diagnostic tools .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for chloromethyl compounds could involve exploring their potential applications in organic synthesis and the development of new synthesis methods . Additionally, the techno-economic analysis of renewable PET, its future prospects based on the petroleum market, and the possibility of a circular economy of PET using chemical and enzymatic recycling strategies have been discussed .

Propriétés

IUPAC Name |

2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQZYSJHXBQQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2668454.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)